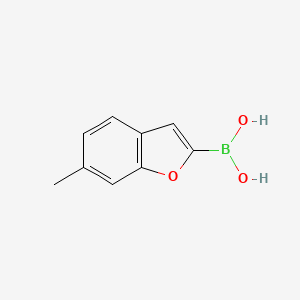
(6-Methylbenzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylbenzofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 6-methylbenzofuran moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylbenzofuran-2-yl)boronic acid typically involves the borylation of 6-methylbenzofuran. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters . The reaction conditions often include the use of bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst under mild conditions.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale borylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Methylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Various nucleophiles, including amines and alcohols, can be used under mild conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Phenols or quinones.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
(6-Methylbenzofuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methylbenzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product . The boronic acid group can also undergo oxidation to form reactive oxygen species (ROS), which play a role in various biological processes .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Furylboronic acid
Comparison: (6-Methylbenzofuran-2-yl)boronic acid is unique due to the presence of the benzofuran moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific cross-coupling reactions and in the synthesis of heterocyclic compounds .
Biological Activity
(6-Methylbenzofuran-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Overview of Boronic Acids
Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property underlies their utility in various biological applications, including enzyme inhibition and drug design. The unique structural features of boronic acids make them valuable in developing potent pharmaceutical agents targeting specific biological pathways .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study reviewed various benzo[b]furan derivatives, noting that certain compounds showed potent antiproliferative activity against human cancer cell lines. For example, one derivative demonstrated a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 . While this compound has not been extensively studied in this context, its structural framework may confer similar anticancer activities.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Boronic acids often act as inhibitors of serine proteases and other enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
- Cellular Interaction : The ability to interact with cellular targets through reversible covalent bonding may enhance the selectivity and potency of this compound against specific biological pathways.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C9H9BO3 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(6-methyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3 |
InChI Key |
JHKHKJIIXSVITE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















